N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is a novel synthetic compound classified as an experimental anticonvulsant. [] It belongs to a series of compounds related to lidocaine and is currently under investigation for its potential therapeutic benefits in treating epilepsy. [] D2624 exhibits structural similarities to lidocaine, suggesting a potential shared mechanism of action involving the modulation of neuronal excitability. [] Its specific binding sites and downstream effects within the central nervous system remain active areas of research.
While specific details of D2624's synthesis are not explicitly provided in the provided papers, its metabolic pathway provides insight into potential synthesis routes. The identification of D3017 (the primary alcohol) and 2,6-dimethylaniline (2,6-DMA) as metabolites suggests that D2624 can be synthesized through pathways involving amide bond formation and reduction of a carbonyl group to an alcohol. [] Further investigations into efficient and scalable synthetic routes for D2624 are crucial for advancing its preclinical development.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: